3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid
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Description
“3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid” is an organic compound with the molecular formula C11H10BrClO2. It has a molecular weight of 289.56 . The compound is characterized by a cyclobutane core with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.56 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Scientific Research Applications
Cyclobutane Derivatives in Chemical Reactions
Cyclobutane derivatives, such as 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, play a significant role in chemical reactions. For instance, Karapetyan et al. (2001) demonstrated that products of trichloroacetic acid derivatives undergo intramolecular cyclization, forming cyclobutanes with functional substituents, which may include compounds like this compound. This shows the compound's potential in complex chemical syntheses (Karapetyan et al., 2001).
Photochemical Reactivity
The photochemical reactivity of such compounds in the crystalline phase has been studied by Brune et al. (1994), suggesting potential applications in photochemistry. They investigated derivatives similar to this compound for their ability to undergo dimerization and cycloaddition reactions (Brune et al., 1994).
Synthesis of Tumor-Avid Amino Acids
In medical research, Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography. This suggests that derivatives of cyclobutane carboxylic acids, like this compound, can be significant in developing diagnostic agents (Shoup & Goodman, 1999).
Cyclobutane Adducts in Organic Chemistry
The study of cyclobutane adducts is crucial in organic chemistry. For example, the reaction of certain cyclobutane derivatives with dichloroacetic acid, as researched by Toda et al. (1983), could be relevant to understanding the chemical behavior of this compound (Toda et al., 1983).
Ester Control in Cyclobutene Reactions
Niwayama and Houk (1992) researched the control of ester and formyl groups in cyclobutene electrocyclic reactions, which might provide insights into the chemical properties and reactivities of similar cyclobutane carboxylic acids (Niwayama & Houk, 1992).
Application in Synthesis of Amino Acids
The synthesis of α-amino cyclobutane carboxylic acids, as studied by Gaoni (1988), highlights the utility of cyclobutane derivatives in creating complex organic compounds, potentially including this compound (Gaoni, 1988).
properties
IUPAC Name |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c12-8-1-2-10(13)9(5-8)6-3-7(4-6)11(14)15/h1-2,5-7H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVZVHBCKZPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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